molecular formula C15H17ClN2O5S B11125057 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide

Cat. No.: B11125057
M. Wt: 372.8 g/mol
InChI Key: SSXDROZTUVBMLF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of 3-chloro-4-methoxyaniline followed by coupling with furan-2-carbaldehyde. The final step involves the formation of the propanamide moiety through amidation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds include:

    2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    Tembotrione: Another compound with a chlorinated aromatic ring and sulfonamide group, used primarily as a herbicide.

    Dicofol and Mirex: Organochlorine compounds with different applications but similar structural motifs.

The uniqueness of 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide lies in its combination of aromatic and heterocyclic elements, along with its specific functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN2O5S

Molecular Weight

372.8 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H17ClN2O5S/c1-10(15(19)17-9-11-4-3-7-23-11)18-24(20,21)12-5-6-14(22-2)13(16)8-12/h3-8,10,18H,9H2,1-2H3,(H,17,19)

InChI Key

SSXDROZTUVBMLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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